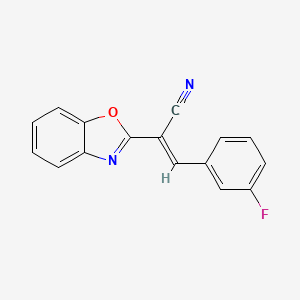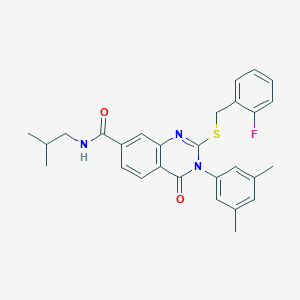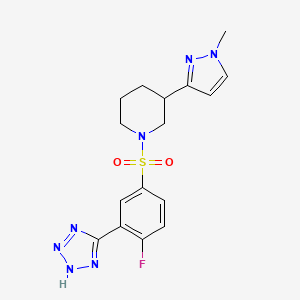
1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C16H18FN7O2S and its molecular weight is 391.43. The purity is usually 95%.
The exact mass of the compound 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research Applications
Research has highlighted the potential of related compounds in treating cancer. For instance, compounds inhibiting Aurora A kinase, which may include similar structural features, have been investigated for their utility in cancer therapy (ロバート ヘンリー,ジェームズ, 2006). Another study focused on the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, demonstrating significant cytotoxicity against various tumor cell lines (H. Naito et al., 2005). Additionally, imidazo[1,2-a]pyridine derivatives acting as PI3 kinase p110alpha inhibitors have been identified, showing promise in inhibiting tumor growth (M. Hayakawa et al., 2007).
Synthesis of Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds, including those containing 1,3-thiazole, pyrazole, and pyridine derivatives, has been conducted to explore their potential applications. For example, studies have reported on the synthesis, molecular conformations, and hydrogen bonding of tetrahydro-1H-pyrazolo[4,3-c]pyridines (B. K. Sagar et al., 2017). Another investigation focused on the facile synthesis and antimicrobial activity of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety (Y. Ammar et al., 2004).
Antimicrobial Research Applications
The development of new heterocycles based on the structure of 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been explored for antimicrobial applications. Studies have demonstrated the synthesis and antimicrobial activity of new compounds, indicating their potential in fighting bacterial infections (T. El‐Emary et al., 2002). Further research has discovered antimycobacterial spiro-piperidin-4-ones, showcasing an atom economic and stereoselective synthesis approach (R. Kumar et al., 2008).
properties
IUPAC Name |
1-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7O2S/c1-23-8-6-15(20-23)11-3-2-7-24(10-11)27(25,26)12-4-5-14(17)13(9-12)16-18-21-22-19-16/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYMXWIQLHZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2766498.png)
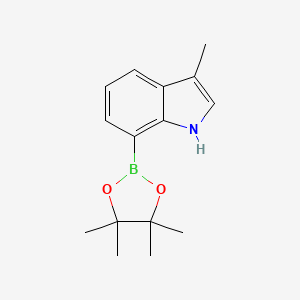
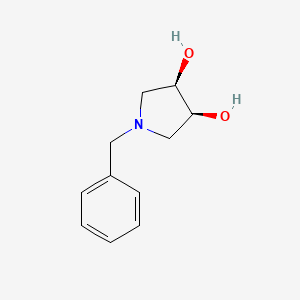
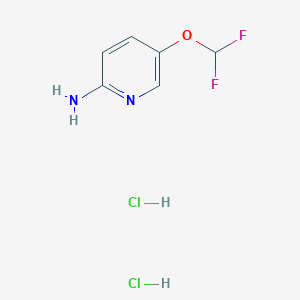
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2766503.png)
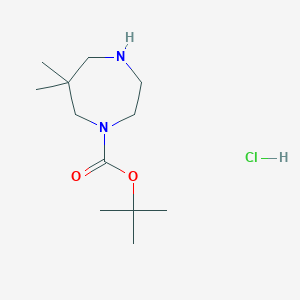
![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate](/img/structure/B2766507.png)
![Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766510.png)
![1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2766511.png)
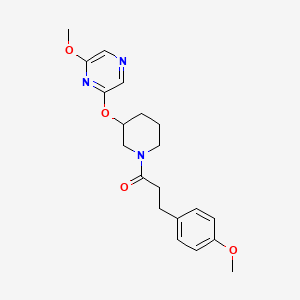
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2766513.png)
